1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
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Overview
Description
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3 . It is characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions involving the nitration, bromination, and chlorination of methoxybenzene derivatives. One common method involves the nitration of methoxybenzene to introduce the nitro group, followed by bromination and chlorination under controlled conditions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s derivatives are studied for their potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The presence of halogens and methoxy groups can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-methoxy-2-nitrobenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Lacks the methoxy group, affecting its chemical properties and uses.
1-Chloro-4-methoxy-2-nitrobenzene: Lacks the bromine atom, resulting in variations in its chemical behavior.
These comparisons highlight the unique properties and applications of this compound.
Properties
Molecular Formula |
C7H5BrClNO3 |
---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 |
InChI Key |
VNYNXLYFYLKIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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